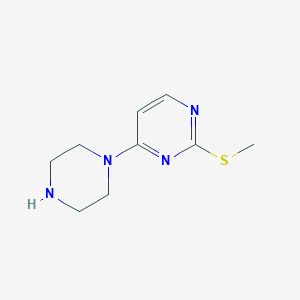
2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfanyl)-4-(piperazin-1-yl)pyrimidine, also known as MS-PP, is a chemical compound that has been used in a range of scientific research applications. MS-PP has a wide range of biochemical and physiological effects, and has been used in laboratory experiments to investigate a variety of biological processes.
Wirkmechanismus
2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine has been shown to interact with proteins and enzymes, and to modulate their activity. It has been found to bind to the active sites of enzymes, and to inhibit their catalytic activity. It has also been found to interact with proteins, and to modulate their activity by altering their conformation.
Biochemical and Physiological Effects
2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, and to modulate the activity of proteins. It has also been found to inhibit the formation of free radicals, and to reduce inflammation. In addition, it has been found to modulate the activity of certain hormones and neurotransmitters, and to regulate the activity of certain ion channels.
Vorteile Und Einschränkungen Für Laborexperimente
2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. It also has a low toxicity, and it is not likely to cause adverse effects in humans. However, it has a limited range of biochemical and physiological effects, and it is not suitable for use in clinical trials.
Zukünftige Richtungen
There are a number of potential future directions for research using 2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine. It could be used to investigate the role of metals in biological processes, and to develop new drugs that target specific proteins or enzymes. It could also be used to explore the structure and function of proteins, and to develop new methods for drug delivery. In addition, it could be used to study signal transduction pathways, and to develop new ways to modulate the activity of proteins and enzymes.
Synthesemethoden
2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine can be synthesized in two steps. First, a dicyclohexylcarbodiimide (DCC) is reacted with a piperazine-2-carboxylic acid to form an intermediate. The intermediate is then reacted with a methylsulfanyl-pyrimidine in the presence of a base (such as potassium carbonate) to form 2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine. The reaction is carried out in an aqueous solution, and the product is isolated by filtration.
Wissenschaftliche Forschungsanwendungen
2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine has been used in a variety of scientific research applications, including the study of enzyme-catalyzed reactions, protein-protein interactions, and signal transduction pathways. It has also been used to study the structure and function of proteins, and to investigate the role of metals in biological processes.
Eigenschaften
IUPAC Name |
2-methylsulfanyl-4-piperazin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4S/c1-14-9-11-3-2-8(12-9)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPJHNDSTKPGMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)-4-(piperazin-1-yl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-7-(2-methylphenyl)-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6501079.png)
![7-(2-fluorophenyl)-1,3-dimethyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6501082.png)
![2,6-difluoro-N-[(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6501084.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B6501087.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B6501093.png)
![2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B6501098.png)
![2,6-difluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B6501116.png)
![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B6501124.png)
![tert-butyl 3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6501132.png)
![N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B6501135.png)
![N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6501139.png)
![N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6501145.png)
![3-[methyl(pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione hydrochloride](/img/structure/B6501146.png)
![N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6501162.png)